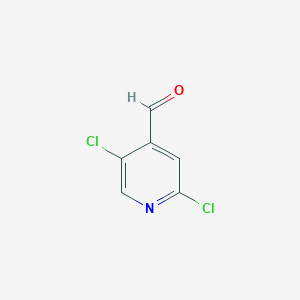

2,5-Dichloroisonicotinaldehyde

説明

Structure

3D Structure

特性

IUPAC Name |

2,5-dichloropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-5-2-9-6(8)1-4(5)3-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIPSRNHDSBVXHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376644 | |

| Record name | 2,5-Dichloropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102645-33-0 | |

| Record name | 2,5-Dichloropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2,5 Dichloroisonicotinaldehyde

Direct Formylation Approaches for Halogenated Pyridines

Direct formylation of halogenated pyridines presents a concise route to pyridine (B92270) aldehydes. These methods involve the direct introduction of a -CHO group onto the pyridine ring, often leveraging the electronic properties of the halogen substituents to guide the reaction's regioselectivity.

Silylformamidine-Mediated Diaminomethylation and Subsequent Hydrolysis

A notable two-step, catalyst-free method for the formylation of halogenated pyridines involves the use of silylformamidines. This approach is particularly effective for electron-deficient pyridine rings, a characteristic enhanced by the presence of halogen atoms. The reaction proceeds via a diaminomethylation step, followed by hydrolysis to yield the desired aldehyde.

The process begins with the reaction of a halogenated pyridine with a silylformamidine, such as Me3SiC(=NMe)NMe2. This reagent exists in equilibrium with its carbene form, Me2NC(:)N(Me)SiMe3, which is a strong base. The reaction is believed to proceed through the deprotonation of the pyridine ring by the carbene, forming a tight ionic pair. This intermediate then rearranges to afford the corresponding aminal. The position of the C-H insertion is influenced by the electronic effects of the halogen substituents. In the case of di-substituted pyridines, the reaction can proceed at either the β- or γ-positions.

Following the formation of the aminal, a straightforward hydrolysis step is employed to convert the diaminomethyl group into a formyl group, yielding the final pyridine aldehyde. This hydrolysis is typically achieved under mild acidic conditions. This method has been successfully applied to a range of fluoropyridines, and it is hypothesized that other halogenated pyridines, including dichloropyridines, would react in a similar fashion.

Table 1: Silylformamidine-Mediated Formylation of Halogenated Pyridines

| Starting Material | Reagent | Intermediate | Product |

|---|---|---|---|

| Halogenated Pyridine | Silylformamidine | Pyridyl Aminal | Pyridine Aldehyde |

Other Catalyst-Free Formylation Protocols

Beyond silylformamidine-mediated reactions, other catalyst-free formylation methods have been explored for pyridine systems. These protocols often rely on the inherent reactivity of the pyridine ring, which can be modulated by the presence of electron-withdrawing groups like halogens.

One such approach involves the use of formylating agents that can directly introduce a formyl group under specific reaction conditions without the need for a metal or other catalyst. For instance, certain reactions might utilize formyl-transfer reagents in solvents that promote the interaction and subsequent reaction with the pyridine substrate. The development of these catalyst-free systems is driven by the principles of green chemistry, aiming to reduce reliance on potentially toxic and expensive catalysts. While specific examples for the direct, catalyst-free formylation of 2,5-dichloropyridine (B42133) to 2,5-dichloroisonicotinaldehyde are not extensively detailed in the literature, the general principles of nucleophilic aromatic substitution on electron-deficient pyridines provide a conceptual basis for such transformations.

Synthesis from Pyridine Alcohol Precursors via Oxidation

An alternative and widely employed strategy for the synthesis of this compound involves the oxidation of a corresponding pyridine alcohol precursor. This two-step approach first requires the synthesis of the pyridyl methanol (B129727), which is then oxidized to the aldehyde.

Conversion of (2,5-Dichloropyridin-4-yl)methanol (B31475) to Related Pyridine Aldehydes

The key precursor for this synthetic route is (2,5-dichloropyridin-4-yl)methanol. This alcohol can be synthesized from 2,5-dichloropyridine-4-carboxylic acid. The reduction of the carboxylic acid to the primary alcohol is a crucial step. A common method for this transformation is the use of a borane-tetrahydrofuran (B86392) complex (BH3-THF). The reaction is typically carried out in an inert solvent like tetrahydrofuran (B95107) at controlled temperatures, starting at 0°C and gradually warming to room temperature. This method has been shown to produce (2,5-dichloropyridin-4-yl)methanol in good yields (e.g., 81%).

Once the (2,5-dichloropyridin-4-yl)methanol is obtained, it can be oxidized to this compound. This oxidation is a critical step, and various reagents can be employed, as discussed in the following section. A related precursor, (2,6-dichloropyridin-4-yl)methanol, has also been synthesized by the reduction of methyl 2,6-dichloroisonicotinate using reducing agents like sodium borohydride (B1222165) or potassium borohydride in an alcohol solvent. This highlights a general strategy for accessing such pyridyl methanols from their corresponding esters or carboxylic acids.

Table 2: Synthesis of (2,5-Dichloropyridin-4-yl)methanol

| Starting Material | Reagent | Product | Yield |

|---|

General Oxidative Methods for Pyridyl Alcohols to Aldehydes

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, and several reliable methods are applicable to pyridyl alcohols. The choice of oxidant is crucial to avoid over-oxidation to the carboxylic acid and to ensure compatibility with the pyridine ring and its substituents.

Commonly used reagents for this conversion include chromium-based oxidants like Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC) . These reagents are typically used in dichloromethane (B109758) and are known for their selectivity in oxidizing primary alcohols to aldehydes with minimal side reactions. For acid-sensitive substrates, PDC is often preferred as it is less acidic than PCC.

Another powerful and widely used method is the Swern oxidation . This procedure utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by quenching with a hindered base such as triethylamine. The Swern oxidation is known for its mild reaction conditions and high yields.

Other methods include the use of manganese dioxide (MnO2), which is particularly effective for the oxidation of allylic and benzylic alcohols, and could be applicable to pyridyl methanols. The choice of the specific oxidative method will depend on the scale of the reaction, the sensitivity of the substrate, and the desired purity of the final aldehyde.

Microwave-Assisted Synthesis Techniques in Pyridine Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.org In the context of pyridine chemistry, microwave irradiation has been successfully applied to a variety of synthetic transformations, including the synthesis of pyridine rings and the functionalization of pre-existing pyridine scaffolds.

Microwave heating can significantly enhance the efficiency of reactions by providing rapid and uniform heating of the reaction mixture. This can be particularly advantageous for reactions that require high temperatures or long reaction times under conventional conditions. For instance, the Bohlmann-Rahtz pyridine synthesis, a multicomponent reaction used to prepare substituted pyridines, has been shown to be significantly more efficient under microwave irradiation. organic-chemistry.org Similarly, other multicomponent reactions for the synthesis of highly functionalized pyridines and fused pyridine systems have benefited from microwave assistance. beilstein-journals.org

While specific reports on the microwave-assisted synthesis of this compound are not prevalent, the general success of microwave technology in pyridine chemistry suggests its potential applicability. For example, the formylation reactions or the oxidation of pyridyl alcohols could potentially be accelerated and optimized using microwave heating. The use of microwave-assisted techniques offers a promising avenue for developing more efficient and environmentally friendly synthetic routes to this compound and other valuable pyridine derivatives.

Green Chemistry Approaches in this compound Synthesis

A plausible synthetic route to this compound involves two main transformations: the selective chlorination of a pyridine precursor at the 2- and 5-positions, and the oxidation of a methyl or hydroxymethyl group at the 4-position to an aldehyde. Green chemistry principles can be applied to both of these critical steps.

One potential precursor for the synthesis is 4-picoline. A green approach to the synthesis of the intermediate pyridine-4-carboxaldehyde from 4-picoline involves catalytic oxidation using air as the oxidant. For instance, a vapor-phase oxidation process utilizing a vanadium-molybdenum catalyst at elevated temperatures has been reported for the synthesis of 4-pyridinecarboxaldehyde (B46228) from 4-picoline. rsc.org This method avoids the use of stoichiometric heavy metal oxidants, which are common in traditional oxidation reactions and generate significant hazardous waste.

For the chlorination step, traditional methods often rely on harsh and hazardous reagents. Emerging green chlorination techniques offer promising alternatives. Photocatalytic methods, in particular, have gained attention for their ability to perform chlorinations under mild, room-temperature conditions. One such method employs iron and sulfur catalysts activated by blue light to chlorinate organic molecules. nih.govdoi.orgbioorganica.org.uanih.gov This approach avoids the need for high temperatures and harsh chemicals, thereby reducing energy consumption and the formation of toxic byproducts. nih.govdoi.orgbioorganica.org.uanih.gov While the regioselectivity of this method for the 2,5-dichlorination of a pyridine ring would need to be investigated, it represents a significant step towards a more sustainable chlorination process.

The following table summarizes potential green chemistry approaches for the key synthetic transformations leading to this compound, based on literature for analogous reactions.

| Synthetic Step | Traditional Method | Potential Green Approach | Anticipated Green Benefits |

| Oxidation of 4-picoline | Oxidation with strong oxidants (e.g., KMnO4, CrO3) | Catalytic vapor-phase oxidation with air over a V-Mo catalyst rsc.org | - Use of a benign oxidant (air)- Reduced hazardous waste- Potential for continuous processing |

| Chlorination | High-temperature chlorination with Cl2 or use of stoichiometric chlorinating agents (e.g., SO2Cl2) | Photocatalytic chlorination with a benign chlorine source using an iron/sulfur catalyst and visible light nih.govdoi.orgbioorganica.org.uanih.gov | - Mild reaction conditions (room temperature)- Avoidance of harsh and toxic reagents- Reduced energy consumption |

| Overall Process | Batch processing with conventional heating | Microwave-assisted synthesis nih.govnih.govrsc.org | - Shorter reaction times- Increased energy efficiency- Potentially higher yields and purity |

It is important to note that the direct application and optimization of these green methodologies for the synthesis of this compound would require further experimental investigation. However, the successful implementation of similar strategies in the synthesis of other pyridine derivatives provides a strong foundation for the development of a more sustainable and environmentally friendly manufacturing process for this important chemical compound.

Reactivity and Transformational Chemistry of 2,5 Dichloroisonicotinaldehyde

Condensation Reactions with Nitrogen Nucleophiles

The aldehyde functional group in 2,5-dichloroisonicotinaldehyde is a key site for condensation reactions, particularly with nitrogen-based nucleophiles. These reactions are fundamental in constructing more complex molecular architectures.

Formation of Schiff Bases and Imines

In the context of this compound, its aldehyde group readily reacts with primary amines to form the corresponding Schiff bases. This transformation is a versatile method for introducing a variety of substituents onto the pyridine (B92270) ring, leveraging the diverse range of commercially available primary amines. The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by a series of proton transfer steps and the eventual elimination of a water molecule to yield the imine. youtube.com

| Aldehyde | Primary Amine | Resulting Imine/Schiff Base | Notes |

|---|---|---|---|

| Benzaldehyde | Ethylamine | N-Ethylbenzaldimine | A classic example of rapid imine formation. masterorganicchemistry.com |

| Aromatic Aldehydes | Aqueous Ammonia | Imines | A mild, three-component reaction can also involve an alkyl bromide. organic-chemistry.org |

| 2,5-Dihydroxyacetophenone | p-Toluidine | Schiff base L1 | Synthesized by heating in an ethanolic solution. ekb.eg |

| 2-Hydroxybenzaldehyde | 2,5-Dichloroaniline | sal-2,5-Clan | Precursor for poly-2-(2,5-dichlorobenzylideneamino)phenol (PDCBAP). pnu.ac.ir |

Cyclocondensation Reactions with Active Methylene (B1212753) Compounds

Cyclocondensation reactions involve the formation of a cyclic compound from the reaction of two or more molecules, with the elimination of a small molecule like water or ammonia. When this compound reacts with compounds containing an active methylene group (a -CH2- group flanked by two electron-withdrawing groups), a variety of heterocyclic structures can be synthesized. shivajicollege.ac.in

These reactions often proceed through an initial Knoevenagel or aldol-type condensation, where the active methylene compound adds to the aldehyde. researchgate.net Subsequent intramolecular cyclization and elimination steps lead to the final heterocyclic product. The nature of the active methylene compound and the reaction conditions dictate the structure of the resulting ring system. For instance, the reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazole (B372694) derivatives. researchgate.net The use of solid acid catalysts has been shown to be effective in promoting these types of reactions under solvent-free conditions. researchgate.net

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. ijrpc.com In these reactions, two or more unsaturated molecules combine to form a cyclic adduct.

1,3-Dipolar Cycloaddition Reactions with Azomethine Ylides

1,3-dipolar cycloadditions are reactions between a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.orgscribd.com Azomethine ylides are nitrogen-based 1,3-dipoles that are often generated in situ and react readily with various dipolarophiles. wikipedia.org These ylides can be formed from the reaction of an amine with an aldehyde or ketone. mdpi.com

The aldehyde group of this compound can serve as a precursor for the in-situ generation of an azomethine ylide through reaction with an amino acid. This ylide can then undergo a [3+2] cycloaddition reaction with a suitable dipolarophile, such as an alkene or alkyne, to furnish five-membered nitrogen-containing heterocycles like pyrrolidines. wikipedia.orgorganic-chemistry.org These reactions are often highly regio- and stereoselective. wikipedia.org The reactivity and regioselectivity of these cycloadditions can be understood using frontier molecular orbital (FMO) theory. organic-chemistry.orgresearchgate.net

[2+2] Photocycloaddition Reactions of Related Halogenated Pyridine Derivatives

Photochemical [2+2] cycloaddition is a synthetic method used to construct four-membered cyclobutane (B1203170) rings from two alkene-containing molecules upon UV irradiation. chinesechemsoc.orgsci-hub.se The reaction's success often depends on the alignment of the reacting olefins, which can be controlled in the solid state or by using templates. sci-hub.se

While direct examples involving this compound are not prevalent, related halogenated pyridine derivatives have been shown to participate in such reactions. For instance, styrylpyridine derivatives bearing halogen groups can undergo catalytic [2+2] photocycloaddition to yield cyclobutane products in good yields. chinesechemsoc.org Intramolecular [2+2] photocycloadditions of 1-(ω-alkenyl)pyridin-2(1H)-ones have also been reported, leading to the formation of indolizine (B1195054) and quinolizine derivatives. jst.go.jp These examples suggest the potential for the vinyl group that could be derived from this compound to participate in similar cycloaddition reactions.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those that are electron-deficient. masterorganicchemistry.com The reaction involves the attack of a nucleophile on the aromatic ring, leading to the substitution of a leaving group. numberanalytics.com The presence of electron-withdrawing groups on the ring enhances its reactivity towards nucleophiles. masterorganicchemistry.comlibretexts.org

The pyridine ring in this compound is activated towards SNAr by the electron-withdrawing effect of the nitrogen atom and the aldehyde group. nih.gov The two chlorine atoms serve as potential leaving groups. The regioselectivity of the substitution (i.e., which chlorine atom is replaced) is influenced by both electronic and steric factors. Generally, positions ortho and para to the ring nitrogen are more activated towards nucleophilic attack. wuxiapptec.com In the case of 2,5-dichloropyridine (B42133), palladium-catalyzed cross-coupling reactions have shown preferential coupling at the C5 position under certain ligand-free conditions. nsf.gov The SNAr reaction is a second-order process, and its rate is dependent on the concentration of both the substrate and the nucleophile. libretexts.orgnih.gov

| Factor | Influence on Reactivity and Regioselectivity | Example |

|---|---|---|

| Position of Halogen | Halides adjacent to the nitrogen are conventionally more reactive in Pd-catalyzed cross-couplings. nsf.gov For transition-metal-free SNAr, positions ortho and para to activating groups are favored. masterorganicchemistry.com | In 2,4-dihalopyridines, conventional cross-coupling occurs at C2, while SNAr tends to occur at C4. nsf.gov |

| Nature of Nucleophile | Stronger nucleophiles generally lead to faster reactions. libretexts.org | Reactions with polysulfides are orders of magnitude faster than with bisulfide. nih.gov |

| Ring Substituents | Electron-withdrawing groups activate the ring, while electron-donating groups deactivate it. nih.gov | The presence of a nitro group significantly accelerates SNAr reactions. libretexts.org |

| Catalyst/Ligand | In Pd-catalyzed reactions, the choice of ligand can control the site of substitution. nsf.gov | A sterically hindered N-heterocyclic carbene ligand promotes C4-selective coupling in 2,4-dichloropyridines. nsf.gov |

Reactions of the Aldehyde Moiety

The aldehyde functional group in this compound is a key site for a variety of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

Oxidation and Reduction Pathways

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of this compound yields 2,5-dichloroisonicotinic acid. This transformation can be achieved using common oxidizing agents. For instance, potassium permanganate (B83412) (KMnO₄) is a strong oxidizing agent capable of this conversion. The reaction typically proceeds by treating the aldehyde with an aqueous solution of potassium permanganate, often under neutral or slightly alkaline conditions, followed by acidification to isolate the carboxylic acid.

Reduction: The reduction of the aldehyde group leads to the formation of (2,5-dichloropyridin-4-yl)methanol (B31475). A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol (B145695), where the hydride from sodium borohydride attacks the electrophilic carbonyl carbon. An acidic workup then protonates the resulting alkoxide to give the primary alcohol.

Table 1: Oxidation and Reduction of this compound

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) | 2,5-Dichloroisonicotinic acid bldpharm.com |

| Reduction | Sodium borohydride (NaBH₄) | (2,5-Dichloropyridin-4-yl)methanol |

Carbon-Carbon Bond Forming Reactions (e.g., Knoevenagel Condensation)

The aldehyde functionality of this compound is an excellent electrophile for carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation. numberanalytics.com This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base. numberanalytics.comjocpr.combas.bg

The Knoevenagel condensation provides a powerful method for the synthesis of α,β-unsaturated compounds. jocpr.com In the case of this compound, it can react with various active methylene compounds, such as malononitrile (B47326) and ethyl cyanoacetate (B8463686), to yield the corresponding substituted alkenes. These reactions are typically catalyzed by a base like piperidine (B6355638) or can even proceed under catalyst-free conditions in a suitable solvent system. bas.bg The products of these reactions are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and fine chemicals. jocpr.com

For example, the reaction of this compound with malononitrile in the presence of a basic catalyst would be expected to produce (2,5-dichloropyridin-4-ylmethylene)malononitrile. Similarly, its reaction with ethyl cyanoacetate would yield ethyl 2-cyano-3-(2,5-dichloropyridin-4-yl)acrylate. The specific reaction conditions, including the choice of catalyst and solvent, can be optimized to achieve high yields of the desired product. sciforum.net

Table 2: Knoevenagel Condensation of this compound

| Active Methylene Compound | Catalyst | Expected Product |

|---|---|---|

| Malononitrile | Piperidine | (2,5-Dichloropyridin-4-ylmethylene)malononitrile |

| Ethyl cyanoacetate | Piperidine | Ethyl 2-cyano-3-(2,5-dichloropyridin-4-yl)acrylate |

Direct Coupling Reactions with Heteroaryl Amines and Sulfonylamines

The chlorine atoms on the pyridine ring of this compound are susceptible to substitution via transition-metal-catalyzed cross-coupling reactions. These reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, are powerful methods for the formation of carbon-nitrogen bonds. organic-chemistry.orgbyjus.comorganic-chemistry.org

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that is highly effective for coupling aryl halides with a wide range of amines, including heteroaryl amines. organic-chemistry.orgnih.gov The reaction typically employs a palladium catalyst, such as Pd(dba)₂ (bis(dibenzylideneacetone)palladium(0)), in combination with a phosphine (B1218219) ligand, like XPhos, and a base, such as sodium tert-butoxide. tcichemicals.com These conditions facilitate the coupling of an amine to the chlorinated positions of the pyridine ring.

The Ullmann condensation is a copper-catalyzed alternative for the formation of C-N bonds. byjus.comorganic-chemistry.org While traditionally requiring harsh reaction conditions, modern protocols often utilize copper(I) salts, such as CuI, with various ligands to effect the coupling at milder temperatures. chemrxiv.org

While specific examples of direct coupling reactions on this compound with heteroaryl amines and sulfonylamines are not extensively reported in the literature, the reactivity of similar dichloropyridine systems provides strong evidence for the feasibility of these transformations. For instance, the coupling of cyclopropanamine to a 3-(2,3-dichloropyridin-4-yl) derivative has been successfully demonstrated using microwave heating, which suggests that the chlorine atoms on the pyridine ring are indeed reactive towards nucleophilic substitution by amines. acs.org It is therefore highly probable that this compound can undergo selective mono- or di-amination at the chloro-substituted positions with various heteroaryl amines and sulfonylamines under appropriate palladium or copper catalysis.

Table 3: Potential Direct Coupling Reactions of this compound

| Coupling Reaction | Catalyst System (Example) | Amine Partner | Potential Product |

|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(dba)₂ / XPhos / NaOt-Bu | Heteroaryl amine | 2-Chloro-5-(heteroarylamino)isonicotinaldehyde |

| Ullmann Condensation | CuI / Ligand / Base | Heteroaryl amine | 2-Chloro-5-(heteroarylamino)isonicotinaldehyde |

| Buchwald-Hartwig Amination | Pd(OAc)₂ / Ligand / Base | Sulfonylamine | 2-Chloro-5-(N-sulfonylamino)isonicotinaldehyde |

Derivatives and Analogues of 2,5 Dichloroisonicotinaldehyde

Pyridine-Based Heterocyclic Systems Incorporating the Dichloropyridyl Moiety

The inherent reactivity of the dichloropyridyl moiety, particularly the lability of its chlorine atoms to nucleophilic substitution and the aldehyde's susceptibility to condensation reactions, makes it a versatile precursor for a variety of heterocyclic systems.

Pyrazolo[3,4-b]pyridine Frameworks

The synthesis of pyrazolo[3,4-b]pyridines often involves the construction of a pyridine (B92270) ring onto a pre-existing pyrazole (B372694). nih.gov A common method utilizes the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound. nih.gov If the dicarbonyl compound is unsymmetrical, a mixture of regioisomers can be formed. nih.gov Another approach involves the reaction of 5-aminopyrazole with α,β-unsaturated ketones. nih.gov The reaction is believed to proceed via a Michael addition followed by cyclization and dehydration. nih.gov For instance, novel pyrazolo[3,4-b]pyridines have been synthesized through the cyclization of 5-amino-1-phenylpyrazole (B52862) with corresponding unsaturated ketones in the presence of a zirconium tetrachloride catalyst. mdpi.com These compounds have shown potential as probes for amyloid plaques in Alzheimer's disease. mdpi.com

A different strategy involves building the pyrazole ring onto an existing pyridine. This can be achieved by reacting a 2-chloropyridine (B119429) bearing an aldehyde, ketone, ester, or cyano group at the C3 position with hydrazine (B178648) or a substituted hydrazine. nih.gov Recently, new pyrazolo[3,4-b]pyridine esters, hydrazides, and Schiff bases have been synthesized starting from 3-methyl-1-phenyl-1H-pyrazol-5-amine. nih.gov These derivatives have demonstrated significant in-vitro antidiabetic activity. nih.gov

Table 1: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

| Starting Materials | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 5-amino-1-phenyl-pyrazole, α,β-unsaturated ketones | ZrCl4, DMF, EtOH, 95 °C | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines | mdpi.com |

| 3-methyl-1-phenyl-1H-pyrazol-5-amine, ethyl acetoacetate | Solvent-free or conventional reflux | Pyrazolo[3,4-b]pyridine-6-carboxylate derivatives | nih.gov |

| 1,3-dicarbonyl compounds, aromatic aldehydes, 3-methyl-1-aryl-1H-pyrazol-5-amines | L-proline, ethanol (B145695), 80°C | 3-methyl-1-aryl-1H-pyrazolo[3,4-b]pyridines | researchgate.net |

Benzoimidazole, Quinazoline, and Thiazine (B8601807) Analogues

The synthesis of benzoimidazole derivatives often involves the condensation of o-phenylenediamines with aldehydes. rjpbcs.com A variety of catalysts and oxidizing agents can be employed, including hydrogen peroxide/hydrochloric acid, hypervalent iodine, and chlorotrimethylsilane. rjpbcs.comorganic-chemistry.org Microwave-assisted synthesis has been shown to improve yields and reduce reaction times compared to conventional heating. organic-chemistry.org Another approach involves the intramolecular N-arylation of N¹-benzyl/alkyl-1,2-phenylenediamines. organic-chemistry.org

Quinazoline synthesis can be achieved through several routes. A notable method is the Niementowski reaction, which involves reacting anthranilic acid with amides. orientjchem.org Modern approaches include multicomponent reactions, for instance, using ionic liquids as both solvent and catalyst for the reaction of 2-aminobenzothiazole, isatoic anhydride (B1165640), and various aldehydes. openmedicinalchemistryjournal.com Copper-catalyzed methods have been developed for the synthesis of quinazolines from (2-bromophenyl)methylamines and amides through a sequential Ullmann-type coupling and aerobic oxidation. organic-chemistry.org A facile one-pot, three-component method using 2-aminobenzophenone, an aldehyde, and ammonium (B1175870) acetate (B1210297) with a copper(II) chloride catalyst has also been reported. beilstein-journals.org

Thiazine derivatives, particularly 1,4-thiazines, can be synthesized by reacting 2-aminobenzenethiol with α-haloketones or phenacyl bromide. openmedicinalchemistryjournal.com Another method involves the cyclization of chalcones with diphenylthiourea in the presence of a base. nih.gov Green synthesis approaches have been developed, such as the use of ZnO nanoparticles as a catalyst, which offers high yields and shorter reaction times. environcj.in

Table 2: Synthetic Approaches to Benzoimidazole, Quinazoline, and Thiazine Analogues

| Heterocycle | General Synthetic Method | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Benzoimidazole | Condensation of o-phenylenediamine (B120857) and aldehydes | H2O2/HCl, Hypervalent iodine, Microwave | rjpbcs.comorganic-chemistry.org |

| Quinazoline | Reaction of anthranilic acid with amides (Niementowski) | - | orientjchem.org |

| Quinazoline | Multicomponent reaction | Ionic liquids, Isatoic anhydride, Aldehydes | openmedicinalchemistryjournal.com |

| Quinazoline | Copper-catalyzed cyclization | CuCl2, 2-aminobenzophenone, Aldehyde, Ammonium acetate | beilstein-journals.org |

| Thiazine | Reaction of 2-aminobenzenethiol with α-haloketones | - | openmedicinalchemistryjournal.com |

| Thiazine | Ceric ammonium nitrate-catalyzed multicomponent reaction | CAN, Polyethylene glycol (PEG) 400 | nih.gov |

Pyrrolidine and Piperidine (B6355638) Derivatives

The synthesis of pyrrolidine derivatives can be achieved through various methods. A common starting point for chiral pyrrolidines is proline and its derivatives, such as (S)-prolinol. nih.gov For instance, the drug Avanafil is synthesized through the condensation of a carboxylic acid with prolinol. nih.gov Other methods include the Lewis acid-mediated reductive hydroamination of enynyl amines and the dirhodium-catalyzed intramolecular nitrene insertion into C-H bonds. organic-chemistry.org The synthesis of pyrrolidine-2,5-diones can be accomplished via the reaction of maleic anhydride with aromatic amines, followed by cyclization with thionyl chloride. researchgate.net

Piperidine derivatives are also accessible through multiple synthetic routes. These include the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex and the one-pot cyclocondensation of alkyl dihalides with primary amines under microwave irradiation. organic-chemistry.org Aza-Prins cyclization of N-tosyl homoallylamine with carbonyl compounds in the presence of AlCl₃ provides a route to substituted piperidines. organic-chemistry.org Furthermore, enantiomerically enriched piperidines can be prepared through intramolecular aza-Michael reactions of N-tethered alkenes using organocatalysts. nih.gov

Table 3: Synthesis of Pyrrolidine and Piperidine Derivatives

| Heterocycle | Synthetic Strategy | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Pyrrolidine | From (S)-prolinol | LiAlH₄ or LiBH₄ for reduction of proline | nih.gov |

| Pyrrolidine | Reductive hydroamination cascade | Lewis acid | organic-chemistry.org |

| Pyrrolidine-2,5-dione | From maleic anhydride and aromatic amines | Thionyl chloride | researchgate.net |

| Piperidine | N-heterocyclization of primary amines and diols | Cp*Ir complex | organic-chemistry.org |

| Piperidine | Aza-Prins cyclization | AlCl₃ | organic-chemistry.org |

| Piperidine | Intramolecular aza-Michael reaction | Organocatalysts (e.g., quinoline-based) | nih.gov |

Imidazo[1,2-a]pyridine and Thiazole (B1198619) Derivatives

The synthesis of imidazo[1,2-a]pyridines is frequently accomplished by the reaction of 2-aminopyridines with α-haloketones or related compounds. tci-thaijo.org Copper-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones provides a versatile route. organic-chemistry.org Tandem reactions, such as the Groebke–Blackburn–Bienaymé and Ugi reactions, have been employed to create complex imidazo[1,2-a]pyridine-containing peptidomimetics. beilstein-journals.org These compounds exhibit a wide range of biological activities. beilstein-journals.orgnih.gov

Thiazole derivatives are commonly synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-halocarbonyl compounds with thioamides or thioureas. jpionline.org A variety of ketones, including acetophenones, can be used as starting materials. jpionline.org Environmentally friendly methods have been developed, such as catalyst-free synthesis in water or using PEG-400 as a green solvent. bepls.com The Cook-Heilborn method provides another route to 2-aminothiazole (B372263) derivatives from 2-aminonitriles. researchgate.net

Table 4: Synthesis of Imidazo[1,2-a]pyridine and Thiazole Derivatives

| Heterocycle | Synthetic Method | Key Reagents/Starting Materials | Reference |

|---|---|---|---|

| Imidazo[1,2-a]pyridine | Reaction of 2-aminopyridines with acetophenones | Copper iodide (CuI) catalyst, aerobic conditions | organic-chemistry.org |

| Imidazo[1,2-a]pyridine | Tandem Groebke–Blackburn–Bienaymé and Ugi reactions | 2-aminopyridines, aldehydes, isocyanides | beilstein-journals.org |

| Thiazole | Hantzsch synthesis | α-halocarbonyl compounds, thioamides/thioureas | jpionline.org |

| Thiazole | Catalyst-free synthesis | α-diazoketones, thiourea, PEG-400 | bepls.com |

Pyridone Derivatives from Halogenated Pyridines

The synthesis of 2-pyridone derivatives can be achieved through various methods, including the direct N-alkylation of 2-hydroxypyridine, although this can lead to O-alkylation as a side reaction. acs.org A newer approach involves the reaction of 2-halopyridinium salts with aldehydes to form N-alkenyl-2-pyridones with high diastereoselectivity. acs.org The starting 2-halopyridinium salt can be prepared from a 2-halopyridine, such as 2-bromopyridine. acs.org Site-selective C-H functionalization on the 2-pyridone ring is an area of active research to create substituted derivatives. rsc.org Thienopyridines, which contain a fused thiophene (B33073) and pyridine ring, can be synthesized from ortho-halogenated pyridine derivatives that have an activated methylene (B1212753) group. thieme-connect.com

Table 5: Synthesis of Pyridone Derivatives

| Derivative | Synthetic Approach | Key Reagents/Starting Materials | Reference |

|---|---|---|---|

| N-Alkenyl-2-pyridones | From 2-halopyridinium salts and aldehydes | 2-bromopyridine, ethyl bromoacetate, aldehyde | acs.org |

| Substituted 2-pyridones | Site-selective C-H functionalization | Various catalysts and directing groups | rsc.org |

| Thienopyridines | From ortho-halogenated pyridines | Phenyl isothiocyanate, sodium hydride | thieme-connect.com |

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of 2,5-dichloroisonicotinaldehyde, SAR studies focus on how modifications to the core structure and its substituents influence their therapeutic effects.

For instance, in a series of synthesized thiazole derivatives , the nature and position of substituents on the phenyl ring attached to the thiazole core were found to significantly impact their anticancer activity. jpionline.org Similarly, for pyrazolo[3,4-b]pyridine derivatives investigated as TRK inhibitors for cancer, modifications at various positions of the heterocyclic core were evaluated to enhance inhibitory activity. rsc.org In another study on pyrazolo[3,4-b]pyridines with antidiabetic properties, the conversion of ester derivatives to hydrazides and subsequently to hydrazones (Schiff bases) led to compounds with potent α-amylase inhibitory activity. nih.gov

In the case of imidazo[1,2-a]pyridine derivatives with antiviral activity, the presence of a thioether side chain at the 3-position was a key feature for high activity against human cytomegalovirus and varicella-zoster virus. nih.gov For pyrrolidine-2,5-dione derivatives designed as potential antidepressant agents, the length and nature of the linker between the pyrrolidine-2,5-dione core and an aromatic moiety were critical for achieving high affinity for both the 5-HT₁A receptor and the serotonin (B10506) transporter (SERT). nih.gov

The antimicrobial activity of thiazine derivatives has also been explored, with studies indicating that the biological properties of these compounds can range from strong to moderate depending on the specific substitutions on the thiazine ring. environcj.in

Design Principles for Novel this compound Derivatives

The design of novel derivatives of this compound is a strategic process rooted in the principles of medicinal chemistry, aiming to modulate the molecule's physicochemical and biological properties. This process relies heavily on understanding the structure-activity relationships (SAR), employing bioisosteric replacement strategies, and utilizing computational tools to predict the impact of structural modifications. spirochem.comresearchgate.net The primary goal is to generate new chemical entities with potentially enhanced efficacy, selectivity, or improved pharmacokinetic profiles by systematically altering the core structure of the parent compound.

The foundational structure of this compound offers several key sites for chemical modification: the aldehyde group, the two chlorine atoms, and the pyridine ring itself. Rational design principles focus on methodically altering these sites to explore the chemical space and identify compounds with desired characteristics.

Structure-Activity Relationship (SAR) Exploration

SAR studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. researchgate.netnih.gov For this compound, a systematic SAR exploration would involve synthesizing a library of analogues where each modification is designed to probe a specific interaction with a hypothetical biological target.

Modification of the Aldehyde Group: The aldehyde functional group is a key feature, serving as a versatile chemical handle. It is an electron-poor, polar group capable of forming hydrogen bonds and participating in covalent interactions. Design strategies often involve its conversion into other functional groups to alter these properties. For instance, reductive amination with various primary or secondary amines can yield a diverse library of aminomethylpyridine derivatives. Condensation reactions can produce imines, oximes, or hydrazones, each with distinct electronic and steric profiles. The aldehyde can also be reduced to a hydroxymethyl group or oxidized to a carboxylic acid, introducing different types of interactions (e.g., hydrogen bond donor/acceptor vs. ion-pairing). medchemexpress.com

Positional Isomerism: Synthesizing isomers such as 2,3-dichloro-, 2,6-dichloro-, or 3,5-dichloroisonicotinaldehyde (B151372) helps to determine if the specific substitution pattern is crucial for activity. researchgate.net

Halogen Substitution: Replacing one or both chlorine atoms with other halogens (Fluorine, Bromine, Iodine) can fine-tune the lipophilicity, steric bulk, and halogen-bonding potential of the derivative. nih.gov For example, replacing chlorine with fluorine might alter metabolic stability, while bromine could introduce stronger halogen bonds.

Bioisosteric Replacement: A core strategy in drug design is the replacement of functional groups with other groups that retain similar biological activity but offer different physicochemical properties. spirochem.comnih.gov The chlorine atoms could be replaced by bioisosteres such as a trifluoromethyl (-CF3) group, a cyano (-CN) group, or even a methyl (-CH3) group to probe the importance of electronics versus sterics at these positions. drughunter.comprinceton.edu

Table 4.3.1: Bioisosteric Replacements for Chlorine in Derivative Design

| Original Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Chloro (-Cl) | Fluoro (-F) | Smaller size, high electronegativity, potential for improved metabolic stability. |

| Chloro (-Cl) | Bromo (-Br) | Larger size, increased polarizability, potential for stronger halogen bonding. nih.gov |

| Chloro (-Cl) | Trifluoromethyl (-CF3) | Strong electron-withdrawing group, increases lipophilicity. |

| Chloro (-Cl) | Cyano (-CN) | Linear geometry, strong dipole moment, can act as a hydrogen bond acceptor. |

Computational and Molecular Modeling Approaches

Modern drug design heavily incorporates computational methods to guide the synthesis of new derivatives. ekb.egmdpi.com These in silico techniques can predict how structural changes might affect a molecule's properties, saving significant time and resources.

Molecular Docking: If a biological target is known, molecular docking can be used to predict the binding mode and affinity of designed analogues within the target's active site. nih.gov This allows for the prioritization of derivatives that are most likely to show high potency. For example, modeling could reveal whether a larger substituent at the C2 position would create a steric clash or form a favorable interaction.

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can calculate the electronic properties of designed derivatives, such as the electrostatic potential surface and molecular orbital energies (HOMO/LUMO). ekb.eg This information helps in understanding the reactivity and intermolecular interaction potential of new analogues, guiding modifications to achieve a desired electronic profile.

Pharmacokinetic (ADMET) Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. unesp.br By evaluating parameters like lipophilicity (logP) and the number of hydrogen bond donors/acceptors, researchers can design derivatives with a higher probability of possessing drug-like properties. mdpi.com

Table 4.3.2: Key Design Strategies for Novel Derivatives

| Design Principle | Specific Approach | Objective |

|---|---|---|

| Structure-Activity Relationship (SAR) | Modification of the aldehyde group (e.g., to alcohol, imine, oxime). | To probe the necessity of the aldehyde for activity and explore different binding interactions. medchemexpress.com |

| Altering the position and identity of halogen substituents. | To determine the optimal electronic and steric profile for activity. nih.govmdpi.com | |

| Bioisosteric Replacement | Replacing chlorine with groups like -CF3 or -CN. | To improve potency, selectivity, or pharmacokinetic properties while maintaining key binding interactions. researchgate.netdrughunter.com |

| Scaffold Hopping | Replacing the dichloropyridine core with other heterocyclic systems. | To discover novel chemical classes with similar biological activity but potentially new intellectual property. nih.gov |

| Computational Modeling | Molecular docking and binding free energy calculations. | To prioritize the synthesis of compounds with the highest predicted affinity for a biological target. nih.govmdpi.com |

By integrating these design principles, a comprehensive strategy can be developed to systematically explore the chemical space around this compound, leading to the identification of novel derivatives with potentially valuable properties.

Advanced Spectroscopic and Diffraction Based Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of 2,5-Dichloroisonicotinaldehyde, the proton signals provide key insights into the molecule's structure. The aldehyde proton (-CHO) is expected to appear as a singlet in the downfield region, typically between 9.5 and 10.0 ppm, due to the strong deshielding effect of the adjacent carbonyl group and the aromatic ring. The two aromatic protons on the pyridine (B92270) ring are in different chemical environments and are expected to appear as distinct singlets. The proton at the C-3 position would likely resonate at a different chemical shift than the proton at the C-6 position, influenced by the differing electronic effects of the adjacent chlorine and aldehyde substituents.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum offers complementary information, identifying all unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is characteristically found far downfield, generally in the range of 190-210 ppm. libretexts.org The carbon atoms of the pyridine ring will exhibit distinct signals, with their chemical shifts influenced by the attached chlorine atoms and the aldehyde group. Carbons bonded directly to the electronegative chlorine atoms will be shifted downfield. The specific chemical shifts can be predicted using empirical models and computational software, though experimental verification is crucial for unambiguous assignment. magritek.comspectroscopyonline.com DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further aid in distinguishing between CH, CH₂, and CH₃ groups, although only CH groups are present in the aromatic and aldehyde portions of this molecule. libretexts.org

| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehyde-H | 9.5 - 10.0 | Singlet |

| Aromatic-H (C-3) | 8.0 - 8.5 | Singlet |

| Aromatic-H (C-6) | 8.5 - 9.0 | Singlet |

| Carbon (¹³C) | Predicted Chemical Shift (ppm) |

| C=O (Aldehyde) | 190 - 210 |

| C-Cl | 140 - 160 |

| C-H | 120 - 140 |

| C-CHO | 130 - 150 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. arkat-usa.org For this compound, the IR spectrum is expected to show characteristic absorption bands that confirm the presence of the aldehyde and the dichlorinated pyridine ring.

A strong, sharp absorption band is anticipated in the region of 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the aliphatic aldehyde. researchgate.net The presence of an aromatic ring conjugated to the aldehyde may shift this peak to a slightly lower frequency. Additionally, characteristic C-H stretching vibrations for the aldehyde group are expected to appear as two distinct bands around 2830-2695 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations will likely be observed in the region of 3000-3100 cm⁻¹. The C-Cl stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹, providing evidence for the chloro-substituents. The in-ring C-C stretching vibrations of the pyridine ring are expected to produce a series of bands between 1400 and 1600 cm⁻¹. researchgate.net

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O Stretch (Aldehyde) | 1720 - 1740 |

| C-H Stretch (Aldehyde) | 2830 - 2695 (two bands) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-Cl Stretch | < 800 |

| C-C Stretch (In-ring) | 1400 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This information is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. For this compound (C₆H₃Cl₂NO), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (approximately 175 g/mol ), taking into account the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl). This will result in a characteristic M, M+2, and M+4 pattern for the molecular ion peak cluster.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition with high accuracy. cam.ac.uk The fragmentation of this compound under electron ionization (EI) would likely involve the loss of the aldehyde proton (M-1), the entire aldehyde group (M-29), or a chlorine atom (M-35). Further fragmentation of the pyridine ring would also be observed.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mateck.com This technique provides precise bond lengths, bond angles, and intermolecular interactions in the solid state. For this compound, obtaining a suitable single crystal would allow for the unambiguous confirmation of its molecular structure.

Spectroscopic Analysis of Optoelectronic Properties

The study of the optoelectronic properties of organic molecules investigates their interaction with light and their ability to conduct electricity. These properties are crucial for applications in areas such as organic light-emitting diodes (OLEDs), solar cells, and sensors. arxiv.org The optoelectronic characteristics of this compound are largely determined by its electronic structure, specifically the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

UV-Visible absorption spectroscopy can be used to determine the electronic transitions and estimate the HOMO-LUMO gap. aps.org The presence of the pyridine ring and the aldehyde group, both of which are π-conjugated systems, suggests that the molecule will absorb in the UV region. The chlorine substituents can also influence the electronic properties through their inductive and mesomeric effects. Computational methods, such as Density Functional Theory (DFT), can be employed to theoretically calculate the HOMO and LUMO energy levels and predict the absorption spectrum. While specific experimental data on the optoelectronic properties of this compound are not available in the searched results, analysis of related compounds suggests that it may possess interesting photophysical characteristics. arxiv.org

Computational Chemistry and Theoretical Investigations of 2,5 Dichloroisonicotinaldehyde

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, allowing for the accurate calculation of the electronic structure of molecules. nptel.ac.in By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable method to investigate molecular properties. wikipedia.orgresearchgate.net Functionals like B3LYP are widely used for organic molecules, providing a balance of accuracy and computational cost. mdpi.com

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic structure of a molecule is fundamental to its chemical behavior. Key to this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. mdpi.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. schrodinger.comjmaterenvironsci.com A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. pmf.unsa.ba Conversely, a large energy gap indicates high stability and low reactivity. pmf.unsa.ba The energy gap can be correlated with experimental measurements from UV-Vis spectroscopy, which measures the electronic transitions of a molecule. schrodinger.com

While specific DFT calculations for 2,5-dichloroisonicotinaldehyde are not extensively available in the reviewed literature, analysis of related compounds shows how such data is interpreted. For example, DFT studies on various methylxanthines calculated HOMO-LUMO gaps to assess their reactivity and redox potentials. pmf.unsa.ba For this compound, DFT would be used to visualize the distribution of the HOMO and LUMO orbitals and calculate the precise energy gap, thereby providing a quantitative measure of its electronic properties and reactivity.

Reaction Mechanism Elucidation and Transition State Analysis

DFT calculations are an invaluable tool for elucidating complex reaction mechanisms. sumitomo-chem.co.jpwalisongo.ac.id This involves mapping the potential energy surface of a reaction, identifying intermediates, and, most importantly, locating the transition state (TS)—the highest energy point along the reaction coordinate. wikipedia.orgresearchgate.net The energy of this transition state determines the activation energy of the reaction, which governs the reaction rate. mdpi.com

The process involves optimizing the geometries of reactants, products, and proposed intermediates and transition states. sumitomo-chem.co.jp A true transition state structure is confirmed by frequency calculations, where it must possess exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.comosti.gov

For this compound, DFT could be used to investigate various reactions, such as its condensation with an amine or its behavior in nucleophilic substitution reactions. For instance, in the synthesis of a derivative via condensation with 2-(3,5-dimethylphenyl)acetonitrile, DFT could model the entire reaction pathway, calculate the activation energies for each step, and determine the rate-limiting step. acs.org Such studies provide a level of mechanistic detail that is often inaccessible through experimental means alone. rsc.org

Prediction of Reactivity Indices (e.g., Electrophilicity, Nucleophilicity)

Key reactivity indices include:

Chemical Potential (μ): Related to the negative of electronegativity, it measures the escaping tendency of electrons from a system. More reactive, less stable compounds have a higher chemical potential. pmf.unsa.ba

Chemical Hardness (η): This measures the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.compmf.unsa.ba

Global Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. A high electrophilicity value indicates a good electrophile. mdpi.compmf.unsa.ba

The following table illustrates the types of reactivity indices that can be calculated using DFT, with example data from a study on methylxanthines to show how these values are typically presented. pmf.unsa.ba

| Parameter | Formula | Description |

|---|---|---|

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the escaping tendency of an electron. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. |

| Global Electrophilicity (ω) | ω = μ2 / 2η | Quantifies the energy stabilization upon accepting electrons. |

| Global Softness (S) | S = 1 / 2η | The reciprocal of hardness, indicating high reactivity. |

For this compound, calculating these indices would allow for a quantitative prediction of its behavior as an electrophile or nucleophile in various chemical reactions.

Conformational Analysis and Molecular Dynamics Simulations

While this compound is a relatively rigid molecule, it possesses a degree of conformational freedom, primarily concerning the orientation of the aldehyde group relative to the pyridine (B92270) ring. Conformational analysis aims to identify the most stable arrangement (conformer) of a molecule and the energy barriers between different conformers.

Molecular Dynamics (MD) simulations extend this analysis by simulating the atomic motions of a molecule over time, providing a dynamic picture of its conformational landscape. frontiersin.orgbonvinlab.org MD simulations are particularly useful for understanding how a molecule behaves in a specific environment, such as in a solvent or bound to a protein. mdpi.combrazilianjournals.com.br By integrating Newton's laws of motion, MD trajectories describe how a molecule's structure evolves, revealing accessible conformations and the flexibility of different molecular regions. bonvinlab.org Although specific MD studies on this compound are not prominent in the literature, this technique would be essential to understand its dynamic behavior and interactions in a biological context. pitt.edu

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used in drug design to correlate the chemical structure of compounds with their biological activity. nih.govmdpi.com By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized compounds. nih.gov

2D-QSAR models use descriptors derived from the 2D representation of a molecule, such as topological indices and physicochemical properties.

3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go further by considering the 3D structure of molecules. nih.gov These models calculate steric and electrostatic fields around a set of aligned molecules and correlate these field values with biological activity. The resulting contour maps highlight regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov

Although no specific QSAR models for this compound were found, studies on related structures like isoquinoline (B145761) derivatives demonstrate the utility of the approach. japsonline.com For a series of inhibitors derived from this aldehyde, a 3D-QSAR study could be developed to guide the synthesis of more potent analogues by indicating favorable and unfavorable steric and electronic regions. mdpi.comresearchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein receptor. researchgate.netjscimedcentral.comnih.gov This method is fundamental in structure-based drug design for screening virtual libraries of compounds and for understanding how a ligand binds at the molecular level. researchgate.net The process involves sampling a large number of possible ligand conformations and orientations (poses) within the protein's active site and then using a scoring function to rank them based on their predicted binding energy. jscimedcentral.com

While this compound itself has not been the primary subject of extensive docking studies in the available literature, it has been used as a starting material for the synthesis of more complex molecules that were subsequently evaluated as enzyme inhibitors through molecular docking. researchgate.netresearchgate.net For example, derivatives of 3,5-dichloroisonicotinaldehyde (B151372) have been synthesized and docked into the active site of acetylcholinesterase to understand their binding interactions. researchgate.net A docking study of this compound into a relevant target could reveal potential binding modes and key interactions, such as hydrogen bonds or halogen bonds, guiding the design of more effective inhibitors.

Force Field Development and Validation for Molecular Simulations

The study of this compound through molecular simulations, such as molecular dynamics (MD), is fundamentally dependent on the accuracy of the underlying force field. ethz.ch A force field is a collection of mathematical functions and associated parameters that describe the potential energy of a system of atoms, enabling the calculation of forces and the simulation of molecular motion over time. uiuc.edu For a small organic molecule like this compound, the development and validation of a specific force field are critical steps to ensure that simulations provide a realistic representation of its behavior at the atomic level. nih.gov

The development process, or parametrization, involves defining atom types and assigning parameters for both bonded and non-bonded interactions. uiuc.edu Bonded interactions include bond stretching, angle bending, and dihedral angle torsion, while non-bonded interactions are typically described by van der Waals forces (often using a Lennard-Jones potential) and electrostatic interactions. uiuc.edu The parameters for these terms are generally derived by fitting them to reproduce high-quality data from quantum mechanics (QM) calculations and available experimental results. ethz.chnih.gov For instance, partial atomic charges are often tuned to match QM-calculated electrostatic potentials, while dihedral parameters are adjusted to replicate the energy profiles of bond rotations. Modern approaches may utilize machine-learning models trained on large databases of QM calculations to predict parameters for novel molecules. ethz.ch

Validation is the subsequent, crucial phase where the newly developed force field is tested for its ability to accurately predict properties that were not used during the parametrization process. chemrxiv.org The reliability of a force field is assessed by comparing simulation outcomes against experimental data or high-level QM calculations. plos.org Key validation benchmarks for a molecule like this compound would include its conformational energies, vibrational frequencies, and condensed-phase properties such as density and enthalpy of vaporization. chemrxiv.org The process often involves running simulations under various conditions and comparing the results to known observables to ensure the force field is robust and transferable. plos.orgnih.gov The inability of a simple force field to accurately describe complex molecular energetics has led to the development of more advanced models that include terms for polarizability and other nuanced physical interactions. nih.govnih.gov

| Interaction Type | Parameter | Example Functional Form | Typical Atom Types Involved |

|---|---|---|---|

| Bond Stretching | Force Constant (k_b), Equilibrium Distance (b₀) | E = k_b(b - b₀)² | C-C, C-H, C-N, C=O, C-Cl |

| Angle Bending | Force Constant (k_θ), Equilibrium Angle (θ₀) | E = k_θ(θ - θ₀)² | C-C-C, H-C-C, C-N-C |

| Dihedral Torsion | Force Constant (V_n), Periodicity (n), Phase (γ) | E = Σ V_n[1 + cos(nφ - γ)] | X-C-C-Y, X-C-N-Y |

| Van der Waals | Well Depth (ε), Collision Diameter (σ) | E = 4ε[(σ/r)¹² - (σ/r)⁶] | All atom pairs |

| Electrostatics | Partial Atomic Charge (q) | E = (q_i * q_j) / (ε_r * r_ij) | All atom pairs |

Theoretical Predictions of Optoelectronic and Photophysical Properties

Theoretical and computational methods are indispensable for predicting the optoelectronic and photophysical properties of molecules like this compound. These investigations provide fundamental insights into the electronic structure and the interaction of the molecule with light, guiding the design of materials for applications in electronics and photonics. researchgate.netrsc.org The primary tools for these predictions are quantum chemical methods, particularly Density Functional Theory (DFT) for ground-state properties and Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties. informaticsjournals.co.inmdpi.com

These computational studies can elucidate a range of properties. The electronic absorption spectrum, corresponding to the wavelengths of light a molecule absorbs, can be simulated using TD-DFT. mdpi.com This provides information on the energies of electronic transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other frontier molecular orbitals. mdpi.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that helps characterize the chemical reactivity and kinetic stability of the molecule. informaticsjournals.co.in Analysis of the molecular orbitals involved in these transitions reveals their nature, such as π → π* or n → π* transitions. informaticsjournals.co.in

Furthermore, theoretical calculations can predict various photophysical parameters, including fluorescence wavelengths, triplet state energies, and quantum yields. nih.gov The distribution of electron density in the molecule can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify the electrophilic and nucleophilic sites relevant for intermolecular interactions. mdpi.com These predictive studies are crucial for understanding how the molecular structure of this compound, with its electron-withdrawing chlorine atoms and aldehyde group on a pyridine ring, influences its electronic and optical behavior. rsc.orgsemanticscholar.org

| Property | Description | Typical Computational Method | Predicted Parameter Example |

|---|---|---|---|

| Electronic Absorption | Wavelengths of light absorbed by the molecule. | TD-DFT | Absorption Maximum (λ_max), Oscillator Strength (f) |

| Frontier Molecular Orbitals | Energy levels of the highest occupied (HOMO) and lowest unoccupied (LUMO) molecular orbitals. | DFT | HOMO Energy, LUMO Energy, HOMO-LUMO Gap |

| Molecular Electrostatic Potential (MEP) | Shows charge distribution and sites for electrophilic/nucleophilic attack. | DFT | Potential maps with color-coded regions |

| Dipole Moment | Measure of the net molecular polarity. | DFT | Ground and excited state dipole moments (μ) |

| Fluorescence | Emission of light from singlet excited states. | TD-DFT | Emission Wavelength (λ_em), Quantum Yield (Φ_f) |

Biological and Biomedical Research Applications of 2,5 Dichloroisonicotinaldehyde and Its Derivatives

Antimicrobial Activity Studies

Derivatives of 2,5-dichloroisonicotinaldehyde have been investigated for their potential to combat microbial growth. The benzimidazole (B57391) scaffold, which can be synthesized from precursors like this compound, is particularly noted for the diverse biological activities of its derivatives. frontiersin.org Studies have shown that incorporating electron-withdrawing groups into the benzimidazole structure can enhance antimicrobial effects. frontiersin.org

Research into various heterocyclic compounds has demonstrated their potential as antimicrobial agents. biointerfaceresearch.com For instance, aldehydes and their derivatives can disrupt the bacterial cell membrane, leading to antimicrobial effects. jcu.edu.au Specifically, compounds like cinnamaldehyde (B126680) have shown efficacy against bacterial biofilm formation. jcu.edu.au While direct studies on this compound's antimicrobial properties are not extensively detailed, its role as a precursor for biologically active heterocycles is implied in the broader research context. ambeed.comambeed.comfdc-chemical.com For example, the synthesis of 1,2,5-trisubstituted benzimidazoles, starting from related structures, yielded compounds with in vitro potency against M. tuberculosis. frontiersin.org

Below is a table summarizing the antimicrobial activity of related derivative classes.

| Derivative Class | Organism | Activity/Finding |

| Benzimidazoles | M. tuberculosis H37Rv | 2,5-disubstituted derivatives showed MIC values ranging from 89.6 to 22.9 nM. frontiersin.org |

| Pyrrolidine-2,5-diones | Enterococcus faecalis | Several derivatives showed good MIC values, with some as low as 0.25 µM. uobasrah.edu.iq |

| Pyrrolidine-2,5-diones | Candida albicans | Multiple derivatives demonstrated MIC values ranging from 0.125 to 0.5 µM. uobasrah.edu.iq |

Anticancer and Cytotoxicity Evaluations

The development of novel anticancer agents is a significant area of research, and derivatives of this compound have been explored for their cytotoxic potential against various cancer cell lines. Preliminary studies have suggested that certain derivatives exhibit anticancer activity. The core structure is used as a building block for more complex molecules designed to target cancer cells. For example, succinimide (B58015) derivatives, which share structural motifs that can be derived from aldehyde precursors, have shown antitumor properties. uobasrah.edu.iq

In one study, novel succinimide-maleimide derivatives were synthesized and evaluated for their anticancer activity against the MCF-7 breast cancer cell line. uobasrah.edu.iq Two compounds, in particular, demonstrated high potential, with IC50 values of 1.496 µM and 1.831 µM, respectively. uobasrah.edu.iq Further experiments confirmed that these compounds induced apoptosis in MCF-7 cells. uobasrah.edu.iq Another study on flufenamic acid derivatives tested against A549 (lung) and MCF-7 (breast) cancer cell lines also identified a compound that induced apoptosis in MCF-7 cells. pensoft.net

The table below presents cytotoxicity data for derivatives structurally related to or synthesized from similar precursors.

| Derivative Class/Compound | Cancer Cell Line | Cytotoxicity (IC50) |

| Pyrrolidine-2,5-dione derivative (5i) | MCF-7 (Breast) | 1.496 µM uobasrah.edu.iq |

| Pyrrolidine-2,5-dione derivative (5l) | MCF-7 (Breast) | 1.831 µM uobasrah.edu.iq |

| 1,2,4-Triazole derivative (17) | MCF-7 (Breast) | 0.31 µM semanticscholar.org |

| 1,2,4-Triazole derivative (22) | Caco-2 (Colon) | 4.98 µM semanticscholar.org |

| Clofarabine | Various solid tumor and leukemia cell lines | 0.028–0.29 μM mdpi.com |

Enzyme Inhibition Studies

The ability of this compound derivatives to inhibit specific enzymes is a key focus of their biomedical application research.

Acetylcholinesterase (AChE) inhibitors are used for the symptomatic treatment of Alzheimer's disease. nih.govd-nb.info The goal of these inhibitors is to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. rjonco.com Research has involved the synthesis of novel compounds derived from this compound to act as AChE inhibitors.

In one such study, 3,5-dichloroisonicotinaldehyde (B151372), a positional isomer of this compound, was used as a starting material to synthesize a donepezil-based analog. nih.gov This derivative, 2-((1-((3,5-dichloropyridin-4-yl)methyl)piperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, was evaluated for its AChE inhibitory activity. nih.gov Other studies have designed and synthesized various series of compounds, such as 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives, and tested their efficacy as AChE inhibitors, with some showing potent activity. nih.gov For instance, compound 10q from this series exhibited an IC50 value of 0.88 µM against AChE. nih.gov

The following table summarizes the AChE inhibitory activity of various derivative classes.

| Compound/Derivative Class | AChE Inhibition (IC50) | Note |

| 2-(2-oxoethyl)pyrimidine-5-carboxamide (10q) | 0.88 ± 0.78 μM | Showed better inhibitory activity than Huperzine-A. nih.gov |

| Indole-isoxazole carbohydrazide (B1668358) (5d) | 29.46 ± 0.31 µM | Exhibited competitive inhibition. nih.gov |

| 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine (5a) | 49.5 - 52.1 µM | Effective against AChE from electric eel, human serum, and rat brain. openmedicinalchemistryjournal.com |

| Bis-tacrine | ~10⁻¹¹ M | Identified as a potent inhibitor. d-nb.info |

Src homology region 2 domain-containing protein tyrosine phosphatase 2 (SHP2) is an enzyme that plays a role in cell growth and signaling pathways like the RAS/MAPK pathway. mdpi.comrsc.org Gain-of-function mutations in SHP2 are linked to certain cancers, making it a therapeutic target. nih.govnih.gov Small molecule inhibitors of SHP2 are being developed for cancer therapy. mdpi.comacs.org

This compound and its isomers serve as building blocks for creating these SHP2 inhibitors. For instance, 2,3-dichloroisonicotinaldehyde (B1390827) was used in the synthesis of pyrazolo-based derivatives designed as allosteric SHP2 inhibitors. sci-hub.se These inhibitors bind to an allosteric site on the enzyme rather than the active catalytic site, which can offer greater selectivity. rsc.orgacs.org A patent for pyrazine (B50134) derivatives useful as SHP2 inhibitors has also been filed, indicating active research in this area. wipo.int Another patent describes pyrimidinone derivatives, with one compound showing an IC50 of 3 nM in a mutant SHP2 enzyme inhibition assay. wipo.int

| Inhibitor Class/Compound | Target | Inhibition (IC50) |

| Pyrazolopyrimidinone (5) | SHP2 | 0.067 μM (biochemical assay) acs.org |

| Pyrimidinone Derivative (Example 18b) | PTPN11-E76K mutant | 3 nM wipo.int |

| Phenylhydrazonopyrazolone sulfonate (PHPS1) | SHP2 | Potent and specific inhibitor nih.gov |

| NSC-87877 | SHP2 | Potent inhibitor identified from NCI library screening nih.gov |

Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family and is involved in the signaling of key cytokines like IL-12, IL-23, and type I interferons. touchderma.comnih.govdovepress.com These cytokines are central to the pathogenesis of immune-mediated inflammatory diseases, such as psoriasis. dovepress.comskintherapyletter.com Therefore, inhibiting Tyk2 is a promising therapeutic strategy for these conditions. dovepress.commedicom-publishers.com

While direct synthesis of Tyk2 inhibitors from this compound is not explicitly detailed in the provided search results, the development of small-molecule Tyk2 inhibitors like deucravacitinib (B606291) highlights the pharmaceutical industry's interest in this class of enzymes. touchderma.comskintherapyletter.commedicom-publishers.com These inhibitors work by blocking the signaling cascade that leads to inflammation. nih.govdovepress.com The development of next-generation Tyk2 inhibitors aims to improve efficacy and selectivity. touchderma.com

The aldehyde dehydrogenase (ALDH) superfamily consists of enzymes that are crucial for oxidizing various endogenous and exogenous aldehydes to their corresponding carboxylic acids. medchemexpress.com There are multiple ALDH isozymes, with ALDH1 and ALDH2 being the most important for aldehyde oxidation. These enzymes play a protective role against toxic aldehydes, including those generated during alcohol metabolism and from lipid peroxidation under oxidative stress. nih.govmdpi.com